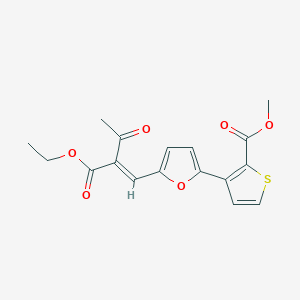

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate

Description

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a furyl group and functionalized with ethoxycarbonyl and oxo groups. Its molecular structure includes conjugated systems that may confer unique electronic properties, making it a candidate for applications in organic synthesis, materials science, or agrochemicals.

Properties

IUPAC Name |

methyl 3-[5-[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]furan-2-yl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6S/c1-4-22-16(19)13(10(2)18)9-11-5-6-14(23-11)12-7-8-24-15(12)17(20)21-3/h5-9H,4H2,1-3H3/b13-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCNDNSYKTLRM-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boronic esters with halides under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of protective groups, such as boronic esters, can also be employed to enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells through caspase activation pathways .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were found to be effective at concentrations ranging from 10 to 20 µg/mL .

Material Science

The compound is also explored for its applications in material science:

- Organic Semiconductors : Due to its unique electronic properties, it can be utilized in the development of organic semiconductors, which are essential for electronic devices like OLEDs (Organic Light Emitting Diodes) .

- Corrosion Inhibitors : Its thiophene structure provides potential as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage .

Data Tables

| Application Area | Specific Use Cases | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer research | Induces apoptosis in cancer cells |

| Antimicrobial studies | Effective against various bacterial strains | |

| Material Science | Organic electronics | Used in the development of OLEDs |

| Corrosion protection | Inhibits metal corrosion |

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM, highlighting its potential as an anticancer agent. The mechanism involved apoptosis via caspase pathway activation .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against several bacterial strains. The findings revealed that it effectively inhibited bacterial growth at MIC values between 10 and 20 µg/mL, suggesting its utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene-Furan Scaffold

Key structural analogs differ in substituents on the furan or thiophene rings, which significantly influence their chemical and physical properties:

Key Observations:

- Biological Activity: The tert-butylphenyl and fluorobenzoylamino substituents in the analog from suggest improved lipophilicity and receptor-binding affinity, relevant to drug design .

- Agrochemical Utility : Thifensulfuron-methyl demonstrates how sulfonylurea and triazine groups can confer herbicidal activity, whereas the target compound’s ester groups may limit such bioactivity .

Physicochemical and Spectral Data

- Melting Points and Stability : The hydroxyl-substituted analog (CAS 5556-22-9) likely has a lower melting point due to intermolecular hydrogen bonding, whereas the tert-butylphenyl analog () may exhibit higher thermal stability .

- Spectroscopic Signatures : NMR and HRMS data for related compounds (e.g., ) confirm the structural integrity of ester and carbonyl groups, with distinct δ values for thiophene protons (~6.5–7.5 ppm) and carbonyl carbons (~160–170 ppm) .

Biological Activity

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate, known by its CAS number 241488-49-3, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is CHOS. The compound features a thiophene ring, a furan moiety, and an ethoxycarbonyl group, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 305.35 g/mol |

| CAS Number | 241488-49-3 |

| Purity | 95% |

Antioxidant Activity

Research indicates that compounds containing thiophene and furan rings exhibit significant antioxidant properties. This is primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives similar to this compound showed promising results in reducing oxidative stress in cellular models .

Anticancer Potential

Several studies have explored the anticancer activities of thiophene derivatives. For instance, compounds with similar structural frameworks have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . In vitro studies on this compound suggest it may inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential therapeutic application in treating inflammatory diseases .

The biological activity of this compound is believed to involve several mechanisms:

- Free Radical Scavenging : The presence of electron-rich rings allows the compound to neutralize free radicals effectively.

- Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound can trigger programmed cell death in malignant cells.

- Cytokine Modulation : It may influence the signaling pathways that regulate inflammatory responses, thereby reducing cytokine levels.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted on a series of thiophene derivatives demonstrated that those with ethoxycarbonyl substituents exhibited enhanced antioxidant activity compared to their non-substituted counterparts. The study utilized DPPH radical scavenging assays and found that this compound had an IC50 value comparable to established antioxidants like ascorbic acid .

Case Study 2: Anticancer Efficacy

In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that this compound may serve as a lead candidate for further anticancer drug development .

Q & A

Q. How can reaction scalability be optimized without compromising yield?

- Transition from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., cyclization). Catalyst immobilization (e.g., silica-supported H₂SO₄) reduces purification steps. Process Analytical Technology (PAT) monitors critical parameters in real-time .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.